1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
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Overview
Description
1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a thienoisoquinoline core, which is known for its biological activity.
Preparation Methods
The synthesis of 1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the thienoisoquinoline core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the molecule.
Attachment of the dichlorophenyl group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency.
Final modifications: Additional steps may be required to introduce the carboxamide group and other functional groups to complete the synthesis.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation may include the formation of oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and dichlorophenyl groups.
Scientific Research Applications
1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with various biological targets.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound may exert its effects through binding to these targets, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can be compared with other similar compounds, such as:
1-(4-amino-3,5-dichlorophenyl)ethan-1-one: This compound shares the dichlorophenyl group but has a simpler structure.
Sertraline hydrochloride: This compound also contains a dichlorophenyl group and is used as an antidepressant.
Various pyrazole derivatives: These compounds have similar biological activities and can be used in similar applications.
The uniqueness of this compound lies in its complex structure and potential for diverse applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C20H19Cl2N3OS |
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Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-amino-N-(3,4-dichlorophenyl)-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide |
InChI |
InChI=1S/C20H19Cl2N3OS/c1-2-15-11-5-3-4-6-12(11)16-17(23)18(27-20(16)25-15)19(26)24-10-7-8-13(21)14(22)9-10/h7-9H,2-6,23H2,1H3,(H,24,26) |
InChI Key |
CQKSZOBZLMLYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=CC(=C(C=C4)Cl)Cl)N |
Origin of Product |
United States |
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